Sorbitan monooctadecanoate

Overview

Description

It is widely used as an emulsifier, solubilizer, wetting agent, and dispersing agent in various industries, including pharmaceuticals, cosmetics, and food production . This compound is particularly valued for its ability to stabilize emulsions and improve the texture and consistency of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan monooctadecanoate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) for several hours . The reaction conditions must be carefully controlled to ensure the formation of the desired ester and minimize the production of by-products.

Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher production efficiency. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Sorbitan monooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Stearic acid and sorbitol in the presence of a catalyst at elevated temperatures.

Hydrolysis: Acidic or basic conditions can hydrolyze this compound back into sorbitol and stearic acid.

Oxidation/Reduction: These reactions are less common but can occur under specific conditions with appropriate oxidizing or reducing agents.

Major Products Formed:

Esterification: this compound.

Hydrolysis: Sorbitol and stearic acid.

Scientific Research Applications

Food Industry

Sorbitan monooctadecanoate is primarily used as an emulsifier in food products. It helps stabilize mixtures of oil and water, improving texture and consistency.

- Emulsification : It facilitates the formation of stable emulsions in products like margarine and salad dressings.

- Food Additive : Classified as E491, it is approved for use in various food products with an acceptable daily intake (ADI) established by regulatory bodies .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient in drug formulations.

- Drug Delivery Systems : It is used in the preparation of niosomes, which are vesicular systems that enhance the delivery of active pharmaceutical ingredients .

- Stabilization : Acts as a stabilizer in suspensions and emulsions, ensuring uniform distribution of active components.

Cosmetic Industry

This compound is commonly found in cosmetic formulations due to its emulsifying properties.

- Emulsifier : Used in lotions, creams, and ointments to maintain a stable mixture of oil and water phases.

- Texture Enhancer : Improves the feel and spreadability of cosmetic products on the skin.

Industrial Applications

The compound finds diverse applications across various industrial sectors:

- Textiles : Acts as a softener and conditioner in textile processing.

- Agriculture : Utilized as a surfactant in pesticide formulations to enhance spreading and adhesion on plant surfaces .

- Petroleum Industry : Functions as a processing aid in oil extraction and refining processes .

Case Study 1: Food Emulsification

A study evaluated the effectiveness of this compound in stabilizing oil-in-water emulsions for salad dressings. Results indicated that formulations containing this emulsifier exhibited enhanced stability over time compared to those without it. The study concluded that this compound significantly improved the sensory attributes and shelf life of the product .

Case Study 2: Niosome Drug Delivery

Research on niosomes prepared with this compound demonstrated improved drug encapsulation efficiency for hydrophobic drugs. The study highlighted that these niosomes provided sustained release profiles, making them suitable for targeted drug delivery applications .

Safety Profile

This compound has been evaluated for safety across various applications:

Mechanism of Action

Sorbitan monooctadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily and form stable emulsions. This property is crucial in various applications, from pharmaceuticals to food production . The compound interacts with the molecular targets at the interface of the phases, stabilizing the emulsion and preventing separation.

Comparison with Similar Compounds

- Sorbitan monolaurate (Span 20)

- Sorbitan monooleate (Span 80)

- Sorbitan tristearate (Span 65)

Comparison: Sorbitan monooctadecanoate is unique in its balance of hydrophilic and lipophilic properties, making it particularly effective as an emulsifier in a wide range of applications. Compared to sorbitan monolaurate, it has a higher molecular weight and provides better stability in emulsions. Sorbitan monooleate, on the other hand, is more effective in forming water-in-oil emulsions due to its unsaturated hydrocarbon tail . Sorbitan tristearate is similar in structure but has multiple stearic acid moieties, making it more hydrophobic and suitable for different applications .

Biological Activity

Sorbitan monooctadecanoate, commonly known as Span 60, is a non-ionic surfactant and emulsifier derived from sorbitol and stearic acid. It is widely used in food, pharmaceuticals, and cosmetics due to its emulsifying properties. This article explores the biological activity of this compound, focusing on its safety profile, toxicity studies, and potential health effects based on diverse research findings.

- Chemical Formula : C₃₃H₆₄O₆

- Molecular Weight : 570.8 g/mol

- CAS Number : 1338-41-6

Safety and Toxicity Studies

This compound has undergone various toxicity assessments to determine its safety for use in food and cosmetics. The following studies summarize its biological activity:

Notable Findings

- Growth and Weight Impact : In a study involving Wistar rats fed sorbitan monolaurate (a related compound), significant reductions in growth rates were observed at dietary levels of 10% over a period of 16 weeks. Histological examinations revealed kidney enlargement and liver fatty changes in high-dose groups .

- No Observed Adverse Effect Level (NOAEL) : The European Food Safety Authority (EFSA) established a NOAEL for sorbitan monolaurate at approximately 2,100 mg/kg body weight per day for males and 2,300 mg/kg for females based on chronic exposure studies .

- Reproductive and Developmental Toxicity : Studies indicated no significant reproductive or developmental toxicity associated with sorbitan monostearate or related esters when administered at recommended dosages .

Case Study 1: Animal Feed Additive Evaluation

In a comprehensive evaluation of sorbitan monolaurate as a feed additive, it was found to be safe for all animal species at a maximum content of 85 mg/kg of complete feed. Performance parameters such as daily feed intake, body weight gain, and overall health were not adversely affected even when dosed significantly higher than the recommended levels .

Case Study 2: Cosmetic Safety Assessment

A safety assessment conducted on sorbitan esters used in cosmetics demonstrated no systemic toxicity upon dermal application at concentrations up to 5%. Clinical evaluations showed normal physiological responses without significant side effects after prolonged exposure .

Properties

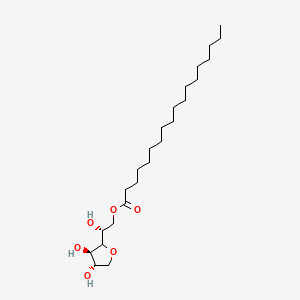

IUPAC Name |

[(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-QNECDRBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490 | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 807 | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 76169-00-1 | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-65 °C | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490 | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.